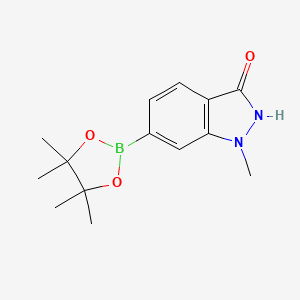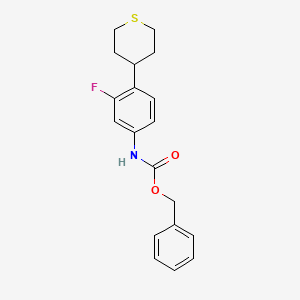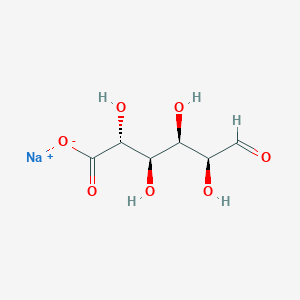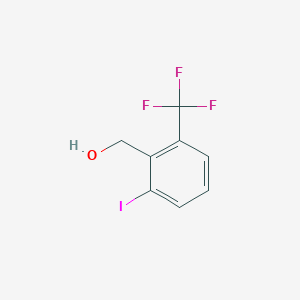
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound characterized by its unique dioxathiolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the following steps:
Formation of the Dioxathiolane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxathiolane ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-4-((Methoxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S,5R)-4-((Benzyloxy)methyl)-5-(methyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the benzyloxy and trifluoromethyl groups in (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical and physical properties, making it distinct from similar compounds. These properties include enhanced stability and specific reactivity patterns.
Propriétés
Formule moléculaire |
C11H11F3O5S |
|---|---|
Poids moléculaire |
312.26 g/mol |
Nom IUPAC |
(4S,5R)-4-(phenylmethoxymethyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C11H11F3O5S/c12-11(13,14)10-9(18-20(15,16)19-10)7-17-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
Clé InChI |
CDEPYNMPQJOYKU-VHSXEESVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H]2[C@@H](OS(=O)(=O)O2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(OS(=O)(=O)O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/no-structure.png)




![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)

![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
